

# Aureobasidin I: A Technical Guide on its Chemical Structure and Physical Properties

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## Compound of Interest

Compound Name: Aureobasidin I

Cat. No.: B15181467

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## Introduction

**Aureobasidin I** is a cyclic depsipeptide that belongs to the aureobasidin family of antifungal antibiotics produced by the fungus *Aureobasidium pullulans*. While structurally similar to its well-studied counterpart, Aureobasidin A, **Aureobasidin I** possesses distinct modifications that influence its biological activity and physical characteristics. This technical guide provides a comprehensive overview of the chemical structure and physical properties of **Aureobasidin I**, offering valuable insights for researchers in drug discovery and development.

## Chemical Structure

**Aureobasidin I** is a complex cyclic depsipeptide with the molecular formula  $C_{60}H_{92}N_8O_{11}$  and a molecular weight of 1101.42 g/mol. The core structure is a macrocycle composed of amino and hydroxy acids. The defining feature of **Aureobasidin I**, which distinguishes it from Aureobasidin A, is a specific substitution at one of the phenylalanine residues within the peptide ring.

While detailed spectroscopic data like  $^1H$ -NMR,  $^{13}C$ -NMR, and mass spectrometry are essential for the complete elucidation of its intricate structure, such specific data for **Aureobasidin I** is not as widely published as for Aureobasidin A. However, based on the known structure of Aureobasidin A and the reported modifications, the proposed structure of **Aureobasidin I** can be inferred.

Table 1: Chemical Identifiers for **Aureobasidin I**

Identifier	Value
CAS Number	127785-69-7
Molecular Formula	C <sub>60</sub> H <sub>92</sub> N <sub>8</sub> O <sub>11</sub>
Molecular Weight	1101.42 g/mol

## Physical Properties

The physical properties of **Aureobasidin I** are crucial for its handling, formulation, and experimental application. These properties are summarized in the table below. It is important to note that due to the limited availability of specific studies on **Aureobasidin I**, some of these properties are inferred from data on the closely related Aureobasidin A.

Table 2: Physical Properties of **Aureobasidin I**

Property	Value
Appearance	White to off-white solid
Solubility	Soluble in methanol, ethanol, and DMSO. Almost insoluble in water.[1]
Melting Point	Not specifically reported for Aureobasidin I. Aureobasidin A has a melting point of 155-157 °C.[2]
Storage	Store at -20°C for long-term stability.

## Biological Activity and Mechanism of Action

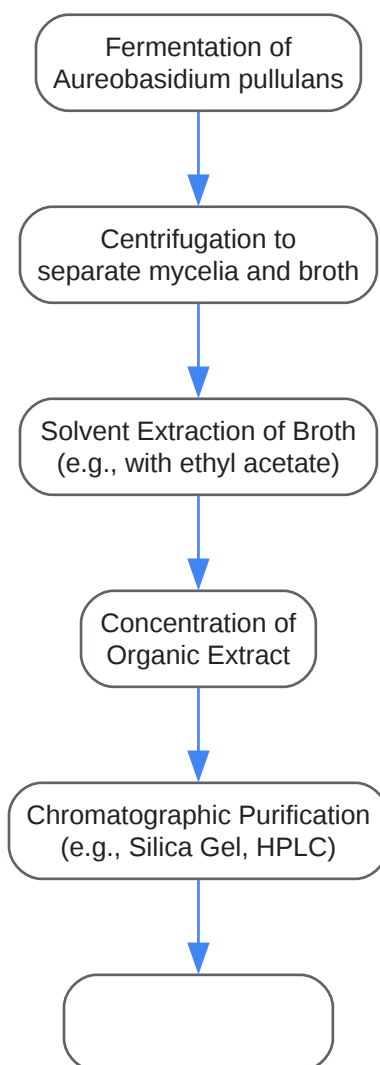
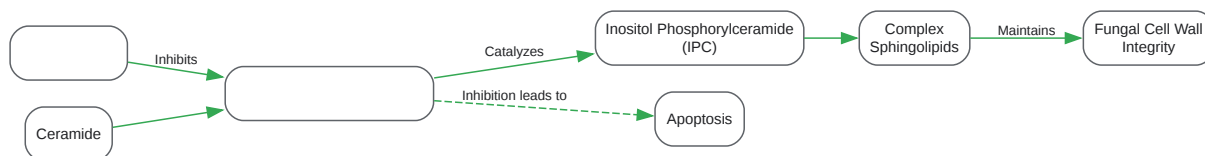
The primary biological activity of the aureobasidin class of compounds is their potent antifungal effect. Aureobasidin A is a well-documented inhibitor of the enzyme inositol phosphorylceramide (IPC) synthase, a crucial component in the fungal sphingolipid biosynthesis pathway.[3][4] This enzyme is essential for fungal cell wall integrity and viability,

and its absence in mammalian cells makes it an attractive target for antifungal drug development.

It is highly probable that **Aureobasidin I** shares this mechanism of action, targeting IPC synthase to disrupt sphingolipid metabolism in fungi. This disruption leads to the accumulation of toxic ceramides and ultimately cell death.<sup>[4]</sup>

## Signaling Pathway of IPC Synthase Inhibition

The inhibition of IPC synthase by aureobasidins initiates a cascade of events within the fungal cell, leading to growth arrest and apoptosis. A simplified representation of this pathway is depicted below.



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